Bisdequalinium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

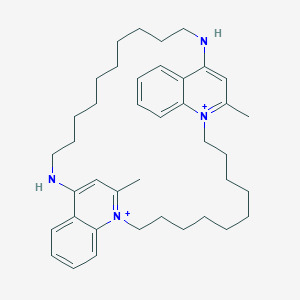

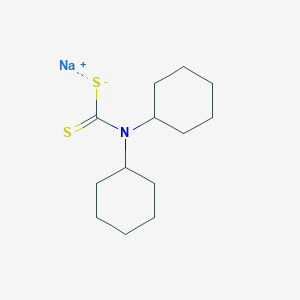

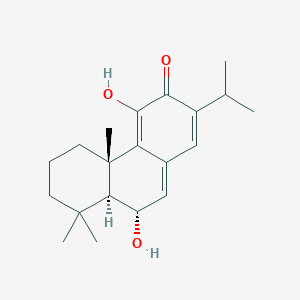

Bisdequalinium is a synthetic cationic compound that belongs to the family of bis-quaternary ammonium salts. It is a potent antimicrobial agent that has been extensively studied for its broad-spectrum activity against a variety of microorganisms. This compound has been proven to be effective against both gram-positive and gram-negative bacteria, fungi, and viruses.

Applications De Recherche Scientifique

Antimicrobial and Antiseptic Properties

Bisdequalinium, as a derivative of dequalinium chloride, has shown significant effectiveness as an antiseptic drug and disinfectant, especially in clinical contexts. Its structure, similar to other mono- and bisquaternary ammonium compounds, contributes to its enhanced antimicrobial activity. Notably, this compound exhibits high activity against mycobacteria and protozoa, including plasmodia, which highlights its potential in treating various microbial infections (Tischer, Pradel, Ohlsen, & Holzgrabe, 2012).

Endodontic Applications

Bis-dequalinium acetate has been suggested for endodontic use due to its low surface tension, which aids in the removal of the smear layer formed during instrumentation. Its use in endodontics is supported by its minor tissue irritation properties, low toxicity, and effectiveness as an alternative to traditional medicaments in clinical endodontics (Spångberg, Pascon, Kaufman, & Safavi, 1988).

Potential in Cancer Therapy

Research has been conducted on bismuth-based compounds, including this compound derivatives, for their application in cancer chemo- and radiotherapy. These compounds have shown inhibitory effects on the growth and proliferation of various tumors, such as breast, colon, and ovarian cancers, suggesting their potential as potent anticancer drugs (Kowalik, Masternak, & Barszcz, 2019).

Photodynamic Therapy

This compound and its derivatives have been studied for their photodynamic activities, particularly in the treatment of tumors. For example, benzochlorin iminium salts, a type of hydrophobic photosensitizer derived from this compound, have shown promising results in tumor regression when used in photodynamic therapy, indicating their potential as third-generation photosensitizers (Garbo et al., 1998).

Role in Neurodegenerative Disorders

Dequalinium-induced protofibril formation of α-Synuclein, which is a major constituent of Lewy bodies in Parkinson's disease, has been observed. This suggests that this compound compounds could serve as molecular probes to assess toxic mechanisms related to amyloid formation, potentially contributing to therapeutic strategies for Parkinson's disease and other α-synucleinopathies (Lee et al., 2006).

Applications in Parasitology

Bisquinoline drugs like dequalinium have shown remarkable activity against Plasmodium parasites by inhibiting heme detoxification. This is crucial in antimalarial drug development, as demonstrated by studies showing the effectiveness of dequalinium in reducing parasitemia levels and curing a significant percentage of infected mice (Rodrigues & Gamboa de Domínguez, 2007).

Propriétés

| 16776-40-2 | |

Formule moléculaire |

C10H14N2NiO8 |

Poids moléculaire |

594.9 g/mol |

Nom IUPAC |

39,42-dimethyl-20,31-diaza-1,12-diazoniapentacyclo[30.6.2.212,19.013,18.033,38]dotetraconta-1(39),12(42),13,15,17,19(41),32(40),33,35,37-decaene |

InChI |

InChI=1S/C40H56N4/c1-33-31-37-35-23-15-17-25-39(35)43(33)29-21-13-9-5-6-10-14-22-30-44-34(2)32-38(36-24-16-18-26-40(36)44)42-28-20-12-8-4-3-7-11-19-27-41-37/h15-18,23-26,31-32H,3-14,19-22,27-30H2,1-2H3/p+2 |

Clé InChI |

ZFWYZPJOMMIRAM-UHFFFAOYSA-P |

SMILES |

CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C |

SMILES canonique |

CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C |

Numéros CAS associés |

3785-44-2 (diacetate) |

Synonymes |

is-dequalinium bisdequalinium bisdequalinium bromide bisdequalinium chloride bisdequalinium diacetate bisdequalinium dibromide bisdequalinium dichloride N(1),N(1')-decamethylene-N(4),N(4')-decamethylenebis-4-aminoquinaldinium-diacetate N,N'-decamethylene-N(4),N(4')-decamthylenebis(4-aminoquinaldinium chloride) Salvisol Salvizol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)

![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)

![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)